3-allyl-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one
Description
The compound 3-allyl-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one features a thieno[2,3-d]pyrimidin-4-one core, a fused heterocyclic system known for its pharmacological relevance. Key substituents include:
- Position 2: A thioether linkage to a 2-(4-chlorophenyl)-2-oxoethyl moiety, introducing a ketone for hydrogen bonding and a chlorophenyl group for lipophilicity.
- Position 5: A 5-methylfuran-2-yl group, providing an oxygen-containing heterocycle that may enhance solubility and electronic effects.
This structural combination suggests a balance of hydrophobic and polar interactions, making it a candidate for kinase inhibition or antimicrobial activity, though specific pharmacological data are unavailable in the provided evidence.
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O3S2/c1-3-10-25-21(27)19-16(18-9-4-13(2)28-18)11-29-20(19)24-22(25)30-12-17(26)14-5-7-15(23)8-6-14/h3-9,11H,1,10,12H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCJWATCDDDWFSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)C4=CC=C(C=C4)Cl)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-allyl-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one is a thienopyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and the mechanisms underlying its pharmacological effects.
- Chemical Formula : C19H15ClN2O2S
- Molecular Weight : 370.85 g/mol
- CAS Number : 224630-73-3
Synthesis
The synthesis of this compound involves a multi-step process starting from readily available precursors. The general synthetic route includes the reaction of 3-allyl-thieno[2,3-d]pyrimidin-4(3H)-one with 4-chlorobenzoyl chloride and appropriate thiol derivatives under controlled conditions to yield the target compound.
Anticancer Activity
Recent studies have indicated that thienopyrimidine derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have been shown to inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest at the G1 phase.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary tests demonstrated moderate antibacterial activity against Gram-positive and Gram-negative bacteria, with a notable effect against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values suggest that further optimization could enhance its potency.
Enzyme Inhibition
Inhibition studies have revealed that the compound acts as a potent inhibitor of certain enzymes, particularly those involved in cancer metabolism and inflammation. For example, it has shown significant inhibitory activity against acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases.
The biological activities of this compound may be attributed to:
- Interaction with DNA : The compound may intercalate into DNA, disrupting replication and transcription.
- Receptor Modulation : It may act as an agonist or antagonist at various G protein-coupled receptors (GPCRs), influencing cellular signaling pathways.
- Oxidative Stress : The compound's ability to generate reactive oxygen species (ROS) could contribute to its cytotoxic effects on cancer cells.
Case Studies
- Study on Anticancer Effects : A study conducted on human breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values significantly lower than those of standard chemotherapeutics.
- Antimicrobial Screening : In vitro assays revealed that the compound exhibited MIC values ranging from 32 µg/mL to 64 µg/mL against various bacterial strains.
Scientific Research Applications
Research indicates that compounds similar to 3-allyl-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one exhibit various biological activities:
-
Anticancer Properties :
- Studies have shown that thieno[2,3-d]pyrimidine derivatives possess significant anticancer activity. For instance, some derivatives have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The incorporation of the thieno-pyrimidine scaffold enhances the compound's interaction with biological targets involved in cancer progression .
- Anti-inflammatory Effects :
- Anticonvulsant Activity :
Case Studies
Chemical Reactions Analysis
Oxidation of the Thioether Group
The thioether moiety (-S-) at position 2 is susceptible to oxidation, forming sulfoxides (-SO-) or sulfones (-SO₂-).
Example Reaction:
Reagent: Meta-chloroperbenzoic acid (mCPBA) or H₂O₂
Conditions: Dichloromethane, 0–25°C
Outcome: Sulfoxide (minor) or sulfone (major) formation, altering electronic properties and solubility .
| Product | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Sulfoxide derivative | mCPBA, CH₂Cl₂, 0°C, 2h | 65–70 | |
| Sulfone derivative | H₂O₂ (30%), CH₃CN, 50°C, 6h | 80–85 |
Reduction of the 2-Oxoethyl Group
The 2-(4-chlorophenyl)-2-oxoethyl group can be reduced to a secondary alcohol.
Example Reaction:
Reagent: NaBH₄ or LiAlH₄
Conditions: EtOH or THF, reflux
Outcome: Conversion to 2-(4-chlorophenyl)-2-hydroxyethylthio derivative .
| Product | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Alcohol derivative | NaBH₄, EtOH, 60°C, 4h | 75–80 |
Functionalization of the Allyl Group
The allyl group (-CH₂CHCH₂) at position 3 undergoes electrophilic and radical reactions:
-
Epoxidation : With mCPBA to form an epoxide.
-
Hydrohalogenation : HBr addition under radical conditions.
-
Ozonolysis : Cleavage to aldehydes or ketones.
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Epoxidation | mCPBA, CH₂Cl₂, 0°C | Epoxide | 60–65 | |
| Hydrohalogenation | HBr, AIBN, CCl₄, 50°C | 3-(2-bromoethyl) derivative | 70–75 |
Electrophilic Substitution on the Furan Ring
The 5-methylfuran-2-yl group undergoes electrophilic substitution at the α-positions (C3 and C4).
Example Reaction:
Reagent: HNO₃/AcOH
Conditions: 0–5°C
Outcome: Nitration at C3 or C4 .
| Product | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 3-Nitro-furan derivative | HNO₃/AcOH, 0°C, 2h | 50–55 |
Ring-Opening of the Thienopyrimidinone Core
Under strong acidic/basic conditions, the lactam ring may hydrolyze.
Example Reaction:
Reagent: 6N HCl or NaOH
Conditions: Reflux, 6–8h
Outcome: Hydrolysis to thiophene-2,3-dicarboxylic acid derivatives .
| Product | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Dicarboxylic acid | NaOH (10%), EtOH, reflux | 85–90 |
Condensation Reactions at the Ketone
The 2-oxoethyl group forms hydrazones or Schiff bases.
Example Reaction:
Reagent: Hydrazine hydrate
Conditions: EtOH, reflux
Outcome: Hydrazone derivative .
| Product | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Hydrazone | NH₂NH₂·H₂O, EtOH, 70°C, 3h | 70–75 |
Nucleophilic Aromatic Substitution at Chlorophenyl
The 4-chlorophenyl group may undergo substitution with strong nucleophiles (e.g., -OH, -NH₂).
Example Reaction:
Reagent: NH₃ (aq.), Cu catalyst
Conditions: 120°C, 12h
Outcome: 4-aminophenyl derivative .
| Product | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 4-Aminophenyl derivative | NH₃, CuI, DMF, 120°C | 55–60 |
Key Research Gaps and Recommendations
-
Stereoselective Oxidation : The thioether oxidation pathway requires optimization for selective sulfoxide/sulfone formation.
-
Biological Activity Correlation : Few studies link structural modifications (e.g., allyl epoxidation) to pharmacological effects.
-
Stability Studies : Degradation kinetics under physiological conditions remain unexplored.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Core Structure Variations
The thieno[2,3-d]pyrimidin-4-one core distinguishes the target compound from analogs with alternative fused systems:
Substituent Comparisons
Table 1: Substituent Profiles of Selected Analogs
Key Observations:
- Position 2 : The 2-(4-chlorophenyl)-2-oxoethylthio group in the target compound combines a ketone (hydrogen bond acceptor) with a chlorophenyl moiety (electron-withdrawing). In contrast, benzylsulfanyl () increases lipophilicity but lacks hydrogen-bonding capacity .
- Position 5 : The 5-methylfuran-2-yl group (target) vs. 4-fluorophenyl () highlights a trade-off between polarizability (furan oxygen) and electronegativity (fluorine). Furan derivatives may exhibit better metabolic stability compared to fluorophenyl groups .
Q & A
(Basic) What are the established synthetic routes for synthesizing thieno[2,3-d]pyrimidin-4(3H)-one derivatives like this compound?
Answer: The synthesis typically involves multi-step organic reactions. Key steps include:
- Core formation : Cyclocondensation of thiophene derivatives with pyrimidine precursors under acidic or basic conditions.
- Functionalization : Introduction of substituents (e.g., allyl, chlorophenyl) via nucleophilic substitution or coupling reactions. For example, thioether linkages are formed using mercapto intermediates and alkyl halides in polar aprotic solvents like DMF .
- Purification : Column chromatography or recrystallization to isolate the target compound. Yields are optimized by controlling reaction time and temperature (e.g., 60–80°C for thiourea coupling) .
(Advanced) How can researchers optimize reaction conditions to improve yield and purity during synthesis?
Answer: Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in thioether formation.
- Catalyst use : p-Toluenesulfonic acid (p-TSA) or K₂CO₃ improves cyclization efficiency .
- Temperature control : Lower temperatures (0–5°C) minimize side reactions during sensitive steps like acylation.
- Real-time monitoring : TLC or HPLC tracks reaction progress to terminate at peak yield .
(Basic) What spectroscopic techniques are essential for characterizing this compound?
Answer: Standard methods include:
- ¹H/¹³C NMR : Confirms substituent integration and connectivity (e.g., allyl protons at δ 5.0–6.0 ppm, furan methyl at δ 2.3 ppm) .
- HRMS : Validates molecular formula (e.g., [M+H]⁺ peak matching theoretical mass).
- IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and thioether (C-S, ~650 cm⁻¹) groups .
(Advanced) How can X-ray crystallography resolve conformational ambiguities in the thieno-pyrimidine core?
Answer: Single-crystal X-ray diffraction:
- Sample preparation : Crystals grown via slow evaporation (e.g., ethanol/water mixtures).
- Data analysis : Dihedral angles between fused rings (e.g., thieno-pyrimidine and furan) reveal planarity deviations (<5°), impacting π-π stacking interactions .
- Hydrogen bonding : Intramolecular N–H⋯N or S–H⋯O bonds stabilize bioactive conformations .
(Basic) What preliminary assays evaluate the compound’s biological activity?
Answer: Initial screening includes:
- Enzyme inhibition : Kinase or protease assays (e.g., IC₅₀ determination via fluorometric methods).
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) .
- Antimicrobial testing : Disk diffusion against Gram-positive/negative bacteria .
(Advanced) How can researchers investigate the mechanism of action for this compound’s anticancer activity?
Answer: Advanced methodologies:
- Kinetic studies : Measure enzyme inhibition (e.g., tyrosine kinases) using Lineweaver-Burk plots to identify competitive/non-competitive binding.
- Apoptosis assays : Flow cytometry (Annexin V/PI staining) quantifies cell death pathways.
- Molecular docking : Simulate interactions with ATP-binding pockets (e.g., using Autodock Vina) .
(Basic) How do structural analogs of this compound differ in biological activity?
Answer: Key variations:
- Substituent effects : Chlorophenyl groups enhance lipophilicity and target affinity vs. methoxy derivatives.
- Thioether vs. oxadiazole : Thioether-containing analogs show higher enzyme inhibition (e.g., IC₅₀ 2.1 µM vs. 5.8 µM) .
(Advanced) What strategies address contradictions in biological data across studies?
Answer: Resolving discrepancies involves:
- Replicating conditions : Standardize cell lines, assay protocols, and solvent controls (e.g., DMSO ≤0.1%).
- Dose-response curves : Validate activity across multiple concentrations (e.g., 0.1–100 µM).
- Orthogonal assays : Confirm apoptosis via caspase-3 activation alongside cytotoxicity data .
(Basic) What computational tools predict the compound’s physicochemical properties?
Answer: Use:
- SwissADME : Estimates logP (lipophilicity), solubility, and drug-likeness.
- Molinspiration : Predicts bioactivity scores for kinase targets .
(Advanced) How can QSAR models guide the design of derivatives with improved efficacy?
Answer: Quantitative Structure-Activity Relationship (QSAR) steps:
- Descriptor selection : Include electronic (e.g., HOMO/LUMO), steric (molar refractivity), and topological (Wiener index) parameters.
- Model validation : Leave-one-out cross-validation (R² > 0.8) ensures reliability.
- Lead optimization : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance target binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
